molecular formula C22H19N5O4 B12710057 4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)- CAS No. 85986-86-3

4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-

Cat. No.: B12710057
CAS No.: 85986-86-3
M. Wt: 417.4 g/mol
InChI Key: IJKWPBBBGYRQKU-JAIQZWGSSA-N
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Description

“4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” is a complex organic compound that belongs to the class of imidazolones This compound is characterized by its unique structure, which includes an imidazolone core, a quinoline moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” typically involves multi-step organic reactions. The starting materials may include 2-methyl-4-quinoline, 2-nitrobenzaldehyde, and other reagents necessary for forming the imidazolone ring. Common synthetic routes may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its quinoline and nitrophenyl groups are known to exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, the compound may find applications in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolones, quinoline derivatives, and nitrophenyl-containing molecules. Examples include:

  • 4H-Imidazol-4-one derivatives with different substituents.
  • Quinoline-based compounds with various functional groups.
  • Nitrobenzene derivatives with different substituents.

Uniqueness

The uniqueness of “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” lies in its specific combination of structural features

Properties

CAS No.

85986-86-3

Molecular Formula

C22H19N5O4

Molecular Weight

417.4 g/mol

IUPAC Name

(5Z)-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methyl-5-[(2-nitrophenyl)methylidene]imidazol-4-one

InChI

InChI=1S/C22H19N5O4/c1-13-10-19(17-12-16(31-3)8-9-18(17)23-13)25-26-14(2)24-20(22(26)28)11-15-6-4-5-7-21(15)27(29)30/h4-12H,1-3H3,(H,23,25)/b20-11-

InChI Key

IJKWPBBBGYRQKU-JAIQZWGSSA-N

Isomeric SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC=CC=C4[N+](=O)[O-])/C3=O)C

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC=CC=C4[N+](=O)[O-])C3=O)C

Origin of Product

United States

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